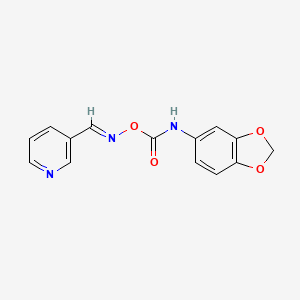

3-Pyridinecarboxaldehyde, O-((1,3-benzodioxol-5-yl)carbamoyl)oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Pyridincarboxaldehyd, O-((1,3-Benzodioxol-5-yl)carbamoyl)oxim ist eine komplexe organische Verbindung, die einen Pyridinring, eine Benzodioxol-Einheit und eine Oxim-funktionelle Gruppe aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Pyridincarboxaldehyd, O-((1,3-Benzodioxol-5-yl)carbamoyl)oxim beinhaltet typischerweise die Reaktion von 3-Pyridincarboxaldehyd mit Hydroxylamin, um das Oxim zu bilden. Dieses Zwischenprodukt wird dann unter basischen Bedingungen mit 1,3-Benzodioxol-5-carbonylchlorid umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan und Basen wie Triethylamin, um die Reaktion zu erleichtern.

Industrielle Produktionsverfahren

Während spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, die Labor-Synthesemethoden zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit sowie die Implementierung von Sicherheitsmaßnahmen zur Handhabung potenziell gefährlicher Reagenzien und Nebenprodukte umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

3-Pyridincarboxaldehyd, O-((1,3-Benzodioxol-5-yl)carbamoyl)oxim kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Oxim-Gruppe kann oxidiert werden, um Nitril-oxide zu bilden.

Reduktion: Das Oxim kann zu Aminen reduziert werden.

Substitution: Die Benzodioxol-Einheit kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren unter sauren Bedingungen.

Reduktion: Katalytische Hydrierung oder die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Substitution: Elektrophile wie Halogene oder Nitrogruppen in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte

Oxidation: Nitril-oxide.

Reduktion: Amine.

Substitution: Verschiedene substituierte Benzodioxol-Derivate.

Wissenschaftliche Forschungsanwendungen

3-Pyridincarboxaldehyd, O-((1,3-Benzodioxol-5-yl)carbamoyl)oxim hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht wegen seines Potenzials als biochemische Sonde aufgrund seiner Fähigkeit, mit bestimmten Enzymen oder Rezeptoren zu interagieren.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Eigenschaften, darunter antimikrobielle und Antikrebsaktivitäten.

Industrie: Wird bei der Entwicklung neuartiger Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-Pyridincarboxaldehyd, O-((1,3-Benzodioxol-5-yl)carbamoyl)oxim beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Oxim-Gruppe kann Wasserstoffbrückenbindungen mit aktiven Zentrenresten bilden, während die Benzodioxol-Einheit π-π-Wechselwirkungen mit aromatischen Aminosäuren eingehen kann. Diese Wechselwirkungen können die Aktivität des Zielproteins modulieren und zu verschiedenen biologischen Effekten führen.

Wissenschaftliche Forschungsanwendungen

3-Pyridinecarboxaldehyde, O-((1,3-benzodioxol-5-yl)carbamoyl)oxime has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-Pyridinecarboxaldehyde, O-((1,3-benzodioxol-5-yl)carbamoyl)oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the benzodioxole moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyridin-3-carboxaldehyd: Ein einfacherer Analog, dem die Benzodioxol- und Oxim-Gruppen fehlen.

Nicotinaldehyd-oxim: Ähnliche Struktur, aber ohne die Benzodioxol-Einheit.

Isonicotinaldehyd-oxim: Ein Isomer mit der Oxim-Gruppe an einer anderen Position am Pyridinring.

Einzigartigkeit

3-Pyridincarboxaldehyd, O-((1,3-Benzodioxol-5-yl)carbamoyl)oxim ist einzigartig aufgrund des Vorhandenseins sowohl der Benzodioxol- als auch der Oxim-Gruppe, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Diese Kombination von funktionellen Gruppen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.

Eigenschaften

CAS-Nummer |

102206-43-9 |

|---|---|

Molekularformel |

C14H11N3O4 |

Molekulargewicht |

285.25 g/mol |

IUPAC-Name |

[(E)-pyridin-3-ylmethylideneamino] N-(1,3-benzodioxol-5-yl)carbamate |

InChI |

InChI=1S/C14H11N3O4/c18-14(21-16-8-10-2-1-5-15-7-10)17-11-3-4-12-13(6-11)20-9-19-12/h1-8H,9H2,(H,17,18)/b16-8+ |

InChI-Schlüssel |

VPLWBKIWYWSHPA-LZYBPNLTSA-N |

Isomerische SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)O/N=C/C3=CN=CC=C3 |

Kanonische SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)ON=CC3=CN=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)

![6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B12684187.png)